molecular formula C19H25FN2O2 B5976212 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5976212
M. Wt: 332.4 g/mol
InChI Key: QCNBGULFJNCQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as FLX-787, is a small molecule drug that has been studied for its potential therapeutic effects on various neurological and neuromuscular disorders.

Scientific Research Applications

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic effects on various neurological and neuromuscular disorders, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and fibromyalgia. In preclinical studies, 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to improve muscle function and reduce muscle cramps and spasms. It has also been shown to have neuroprotective effects and improve motor neuron survival in ALS models.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act on the transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1. These channels are involved in the regulation of calcium and sodium ion influx, which play a key role in muscle contraction and nerve signaling. 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is thought to modulate these channels, leading to improved muscle function and reduced muscle cramps and spasms.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to improve muscle function, reduce muscle cramps and spasms, and improve motor neuron survival in ALS models. It has also been shown to have neuroprotective effects and reduce inflammation in MS models. Additionally, 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have analgesic effects and reduce pain sensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its specificity for TRPA1 and TRPV1 channels, which allows for targeted modulation of these channels. However, one limitation is the lack of clinical data on the safety and efficacy of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in humans. Additionally, the optimal dose and dosing regimen for 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in various neurological and neuromuscular disorders is not yet known.

Future Directions

There are several future directions for research on 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One area of focus is the development of more potent and selective TRP channel modulators. Another area of focus is the clinical testing of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in humans, to determine its safety and efficacy in various neurological and neuromuscular disorders. Additionally, further research is needed to determine the optimal dose and dosing regimen for 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in these disorders. Finally, research on the potential use of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in other conditions, such as neuropathic pain and inflammatory bowel disease, may also be of interest.

Synthesis Methods

The synthesis method of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves a series of chemical reactions, starting with the reaction of 4-fluorobenzaldehyde with 4-bromobutanoyl chloride to form 4-(4-fluorophenyl)butanoyl chloride. This intermediate is then reacted with 7-methyl-2,7-diazaspiro[4.5]decan-6-one to form 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. The synthesis process has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c1-21-12-3-10-19(18(21)24)11-13-22(14-19)17(23)5-2-4-15-6-8-16(20)9-7-15/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNBGULFJNCQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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